2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, a pyridine ring, and a pyrimido[1,2-a][1,3,5]triazin-6-one core. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-chlorophenylpiperazine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- **2-(3-(4-(3-chloro-4-ethylphenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
What sets 2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other research applications .
Properties
Molecular Formula |
C22H22ClN7O |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H22ClN7O/c1-15-12-19(31)30-20(16-4-3-7-24-14-16)26-21(27-22(30)25-15)29-10-8-28(9-11-29)18-6-2-5-17(23)13-18/h2-7,12-14,20H,8-11H2,1H3,(H,25,26,27) |
InChI Key |
UPVFYRHVRHXCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CN=CC=C5 |
Origin of Product |
United States |
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